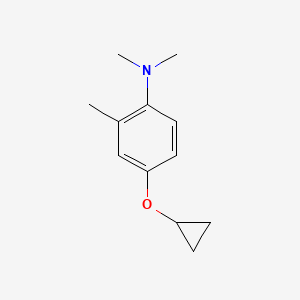
2-Hydroxy-N1,N1-dimethylterephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Hydroxy-N1,N1-dimethylterephthalamide can be achieved through several synthetic routes. One common method involves the reaction of terephthalic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .
化学反応の分析
2-Hydroxy-N1,N1-dimethylterephthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-functionalized compounds .
科学的研究の応用
2-Hydroxy-N1,N1-dimethylterephthalamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and protein-ligand binding . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways . Additionally, in industry, it is utilized in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .
作用機序
The mechanism of action of 2-Hydroxy-N1,N1-dimethylterephthalamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes and physiological functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Hydroxy-N1,N1-dimethylterephthalamide can be compared with other similar compounds, such as 2-Hydroxy-1-naphthaldehyde and its derivatives . These compounds share some structural similarities but differ in their functional groups and reactivity. For example, 2-Hydroxy-1-naphthaldehyde is known for its fluorescence properties and is used in the development of sensors and probes . In contrast, this compound is more commonly used in synthetic chemistry and material science . The unique combination of functional groups in this compound makes it a versatile compound with distinct applications .
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
2-hydroxy-1-N,1-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)7-4-3-6(9(11)14)5-8(7)13/h3-5,13H,1-2H3,(H2,11,14) |
InChIキー |
QVZZOSNMAXFYAL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)






